Antibiotic 273a1alpha
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Overview
Description
Antibiotic 273a1alpha is a potent antimicrobial agent derived from the fermentation of the bacterium Streptomyces paulus, strain 273. This compound has shown significant efficacy against a variety of bacterial pathogens, making it a valuable asset in the fight against antibiotic-resistant infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antibiotic 273a1alpha is primarily obtained through the fermentation process of Streptomyces paulus. The fermentation broth is subjected to solvent extraction at a pH of approximately 3.0, followed by pH adjustment to around 5.5 to isolate the antibiotic .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Streptomyces paulus. The fermentation process is optimized for maximum yield, followed by extraction and purification steps to obtain the pure antibiotic. The use of bioreactors and controlled environmental conditions ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Antibiotic 273a1alpha undergoes several chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the gain of electrons or hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Antibiotic 273a1alpha has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antibiotic synthesis and modification.
Biology: Employed in studies of bacterial resistance mechanisms and microbial ecology.
Medicine: Investigated for its potential to treat antibiotic-resistant infections.
Industry: Utilized in the development of new antimicrobial agents and formulations .
Mechanism of Action
Antibiotic 273a1alpha exerts its effects by inhibiting bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By disrupting this process, the antibiotic effectively kills or inhibits the growth of bacterial cells .
Comparison with Similar Compounds
Penicillin: Another antibiotic that inhibits cell wall synthesis but has a different structure.
Vancomycin: Also targets cell wall synthesis but is used primarily for Gram-positive bacteria.
Cephalosporins: A class of antibiotics with a similar mechanism of action but broader spectrum
Uniqueness: Antibiotic 273a1alpha is unique due to its specific origin from Streptomyces paulus and its distinct chemical structure, which provides a different spectrum of activity compared to other antibiotics. Its ability to overcome certain resistance mechanisms makes it a valuable addition to the antibiotic arsenal .
Properties
CAS No. |
101411-70-5 |
---|---|
Molecular Formula |
C44H64N4O23S3 |
Molecular Weight |
1113.2 g/mol |
IUPAC Name |
(3S)-3-[(2R,3R,4S,5R,6R)-5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C44H64N4O23S3/c1-10-16(2)40(61)68-19(5)44(64)18(4)67-28(11-27(44)65-9)70-34-32(53)36(43(63)12-25(52)30(45)29(35(43)54)39(59)60)69-26(13-66-22(8)51)33(34)71-41(62)31(17(3)73-14-23(37(55)56)46-20(6)49)48-42(72)74-15-24(38(57)58)47-21(7)50/h16-19,23-24,26-28,31-34,36,45,53-54,63-64H,10-15H2,1-9H3,(H,46,49)(H,47,50)(H,48,72)(H,55,56)(H,57,58)(H,59,60)/t16-,17?,18-,19-,23-,24-,26+,27-,28?,31?,32+,33+,34-,36+,43+,44-/m0/s1 |
InChI Key |
LEXZTVQVBNSLSG-OWVLXQSESA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H](C)[C@]1([C@@H](OC(C[C@@H]1OC)O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |
SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)O)C)OC(=O)C(CSC(=S)NC(C(C)SCC(C(=O)O)NC(=O)C)C(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Paldimycin A; Antibiotic 273 A1-alpha; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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